Ethyl 4-amino-3-iodobenzoate
Overview
Description
Ethyl 4-amino-3-iodobenzoate is a chemical compound with the molecular formula C9H10INO2 . It has an average mass of 291.086 Da and a monoisotopic mass of 290.975616 Da .
Synthesis Analysis
The synthesis of Ethyl 4-amino-3-iodobenzoate can be achieved through several steps :- Iodobenzoic acid and ethanol are used as raw materials to undergo esterification reaction under appropriate conditions to produce ethyl benzoate .
- The resulting ethyl benzoate reacts with an amine compound under alkaline conditions to produce 4-amino benzoic acid ethyl ester .
- Finally, 4-amino benzoic acid ethyl ester reacts with an iodine compound to yield Ethyl 4-amino-3-iodobenzoate .
Molecular Structure Analysis
The molecular structure of Ethyl 4-amino-3-iodobenzoate is represented by the formula C9H10INO2 .Physical And Chemical Properties Analysis
Ethyl 4-amino-3-iodobenzoate has a predicted density of 1.730±0.06 g/cm3 . Its melting point is between 82.6-83.0 °C, and its predicted boiling point is 378.8±32.0 °C .Scientific Research Applications
1. Synthesis and Characterization
Ethyl 4-amino-3-iodobenzoate serves as an intermediate in the synthesis of various chemical compounds. For instance, it is used in the synthesis of oxadiazolines compounds, where its reactivity with different aldehydes leads to the formation of hydrazones, which are then cyclodehydrated to produce oxadiazolines. These compounds are characterized by IR spectroscopy to confirm their structures (H. Jun, 2011).
2. Photocatalytic Profile and Environmental Fate
Ethyl 4-amino-3-iodobenzoate, used in sunscreens and anesthetic ointments, exhibits a unique environmental behavior. Despite its hydrophilicity and widespread use, it is rarely found in environmental waters. Studies have shown that its transformation products through photocatalysis are less toxic than the parent compound. This transformation likely explains its low environmental presence, emphasizing its significance in environmental chemistry (A. J. Li et al., 2017).
3. Catalysis and Chemical Reactions
Ethyl 4-amino-3-iodobenzoate is involved in catalyst-free P-C coupling reactions, demonstrating its usefulness in organic synthesis. These reactions occur in water under microwave irradiation, highlighting the compound's role in developing more environmentally benign synthetic routes (Erzsébet Jablonkai & G. Keglevich, 2015).
Safety And Hazards
Ethyl 4-amino-3-iodobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 4-amino-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFCBYVKPRHTPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332634 | |
Record name | ethyl 4-amino-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3-iodobenzoate | |
CAS RN |
62875-84-7 | |
Record name | ethyl 4-amino-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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